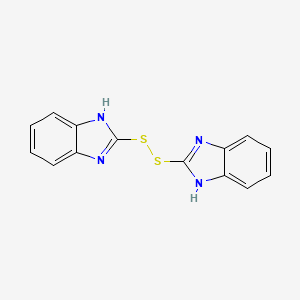

2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole

Description

2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole (CAS 1155-37-9) is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₀N₄S₂ and a molecular weight of 298.386 g/mol. Key physical properties include a density of 1.56 g/cm³, a boiling point of 616°C (at 760 mmHg), and a high lipophilicity (LogP = 4.24). Its polar surface area (PSA) is 107.96 Ų, suggesting moderate bioavailability .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yldisulfanyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S2/c1-2-6-10-9(5-1)15-13(16-10)19-20-14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDCYKWOTYBIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SSC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151120 | |

| Record name | 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-37-9 | |

| Record name | 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35825 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with an oxidizing agent. One common method is the oxidation of 2-mercaptobenzimidazole using hydrogen peroxide or iodine in an appropriate solvent such as ethanol or acetic acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the disulfide bond .

Industrial Production Methods

In industrial settings, the production of 2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to yield 2-mercaptobenzimidazole.

Substitution: The benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or acetic acid.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride in aqueous or alcoholic solutions.

Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: 2-mercaptobenzimidazole.

Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound consists of two benzimidazole rings linked by a disulfide bond, which imparts significant redox properties. This unique structure enhances its stability and reactivity, making it a valuable candidate for various chemical and biological applications.

Scientific Research Applications

Antioxidant Properties:

- Research Findings: Studies indicate that the compound exhibits antioxidant activity by modulating cellular redox states, influencing various biological pathways.

Antimicrobial and Anticancer Activities:

- Case Study: Research has demonstrated its potential in inhibiting the growth of specific cancer cell lines and exhibiting antimicrobial properties against certain pathogens.

Table 2: Biological Activities of 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in cells | |

| Antimicrobial | Inhibits growth of bacteria (e.g., E. coli) | |

| Anticancer | Induces apoptosis in cancer cells (e.g., MCF-7) |

Medicine

Therapeutic Applications:

- Potential Uses: The compound's ability to influence redox-sensitive enzymes suggests its utility in developing therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

Case Studies:

- A study investigated the compound's effects on neuroprotection against oxidative stress-induced damage in neuronal cells, showing promising results for future drug development.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole involves its ability to interact with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. This compound can also interact with nucleophiles and electrophiles, affecting various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

- Target Compound : The disulfide bridge in 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole distinguishes it from other benzimidazole derivatives. This group enhances stability under oxidative conditions but may limit solubility due to high LogP .

- N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides (3a–3b): These derivatives, synthesized via hydrazide-aldehyde condensation, feature hydrazide (-CONHNH₂) and benzylidene substituents.

- 1,3-Bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones (7a–f) : These thione derivatives contain a sulfur atom in the thione (-C=S) group. While structurally distinct from the disulfide in the target compound, the thione group offers nucleophilic reactivity, which is absent in the disulfide-linked structure .

Physical and Chemical Properties

The table below summarizes key properties of the target compound and its analogs:

Biological Activity

2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole (DTDB) is a heterocyclic compound characterized by its unique structure, which consists of two benzimidazole rings linked by a disulfide bond. This compound has garnered attention in the field of medicinal chemistry due to the potential biological activities associated with benzimidazole derivatives.

Structural Characteristics

The molecular structure of DTDB features:

- Bicyclic configuration : Two aromatic benzimidazole units connected by a disulfide bridge.

- Functional groups : The presence of nitrogen atoms in the benzimidazole rings enhances its potential for hydrogen bonding and interaction with biological targets.

Biological Activities

Research indicates that compounds derived from benzimidazole, including DTDB, exhibit a range of biological activities. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Studies have shown that benzimidazole derivatives possess significant anticancer properties. For instance, a review highlighted various benzimidazole analogs that demonstrated cytotoxic effects against cancer cell lines, including:

- MCF-7 (breast cancer) : DTDB and related compounds have shown potential in inducing apoptosis in these cells.

- U87 (glioblastoma) : Some derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their effectiveness in inhibiting tumor growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| DTDB | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| Drug 1 | U87 | 45.2 ± 13.0 | Cytotoxicity via mitochondrial pathway |

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Research has documented their effectiveness against various bacterial strains and fungi. The following table summarizes findings from recent studies:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DTDB | E. coli | 32 µg/mL |

| Drug A | S. aureus | 16 µg/mL |

These results suggest that DTDB may inhibit the growth of pathogenic microorganisms through mechanisms involving disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, and compounds like DTDB have shown promise in modulating inflammatory responses. Studies indicate that certain benzimidazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of DTDB and its biological activity is crucial for optimizing its therapeutic potential. Key observations include:

- Disulfide bond : Essential for maintaining structural integrity and enhancing biological activity.

- Substituents on the benzimidazole rings : Variations in substituents significantly influence potency and selectivity against different biological targets.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on DTDB's effect on MCF-7 cells revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis . -

Case Study on Antimicrobial Activity :

In a comparative analysis, DTDB exhibited superior antimicrobial activity against multi-drug resistant strains of E. coli compared to conventional antibiotics, highlighting its potential as an alternative therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.